Physicochemical properties of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde
Physicochemical properties of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages established theoretical principles and comparative data from structurally analogous compounds to build a robust predictive profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and potential biological relevance.
Introduction: Structural Elucidation and Rationale for Interest
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is a complex aromatic aldehyde characterized by several key functional groups that are expected to dictate its chemical behavior and biological activity. The core structure is a benzaldehyde ring, substituted with a methoxy group and a dichlorobenzyl ether moiety.
The benzaldehyde group is a common pharmacophore and a versatile synthetic handle. The methoxy group at the 4-position and the bulky, electron-withdrawing 2,6-dichlorobenzyl ether at the 3-position are anticipated to significantly influence the molecule's steric and electronic properties. The dichloro-substitution on the benzyl ring is a common feature in many bioactive compounds, often enhancing metabolic stability and modulating binding affinity to biological targets. The ether linkage provides a degree of conformational flexibility.
Understanding the physicochemical properties of this molecule is a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology.
Predicted Physicochemical Properties: A Comparative Analysis
In the absence of direct experimental data for 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde, we can predict its properties by examining structurally related compounds. A close analog, 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, provides valuable computational data.[1] Furthermore, analyzing the properties of the constituent fragments, such as 4-methoxybenzaldehyde, can offer insights into the contributions of different parts of the molecule.
| Property | Predicted/Analog Value | Source (Analog) | Discussion |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ | ChemScene[1] | The molecular formula for the isomeric 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is C₁₅H₁₂Cl₂O₃. It is expected that 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde shares the same formula. |
| Molecular Weight | 311.16 g/mol | ChemScene[1] | The molecular weight is identical for both isomers. |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[1] | This value, from the isomer, suggests moderate cell permeability. The ether oxygen and the aldehyde oxygen are the primary contributors to the TPSA. |
| logP (Octanol-Water Partition Coefficient) | 4.3935 | ChemScene[1] | The high logP value for the isomer indicates significant lipophilicity, suggesting it will likely associate with hydrophobic environments such as cell membranes. This is a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] | The three oxygen atoms (ether, methoxy, and aldehyde) can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 0 | ChemScene[1] | The absence of acidic protons means this molecule cannot act as a hydrogen bond donor. |
| Rotatable Bonds | 5 | ChemScene[1] | The number of rotatable bonds in the isomer suggests a degree of conformational flexibility, which can be important for binding to biological targets. |
| Melting Point | Predicted: Solid at room temperature. | Inferred | Given the high molecular weight and aromatic nature, the compound is expected to be a solid. For comparison, 3-hydroxy-4-methoxybenzaldehyde has a melting point of 113-115 °C. |
| Solubility | Predicted: Poorly soluble in water, soluble in organic solvents. | Inferred | The high predicted logP value suggests poor aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. 3-Ethoxy-4-methoxybenzaldehyde is noted to have excellent solubility in organic solvents.[2] |
Proposed Synthesis and Reaction Mechanism
A plausible synthetic route to 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde would involve the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde.
Step-by-Step Protocol:
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Deprotonation: 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is treated with a suitable base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
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Nucleophilic Attack: 2,6-Dichlorobenzyl chloride is added to the reaction mixture. The phenoxide ion undergoes a nucleophilic attack on the benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride ion.
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Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic peaks for the aromatic protons, the aldehyde proton (around 9-10 ppm), the methoxy protons (singlet around 3.8-4.0 ppm), and the benzylic protons of the ether linkage (singlet around 5.0-5.2 ppm).
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¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (around 190 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1680-1700 cm⁻¹. Other key signals would include C-O-C stretching for the ether and methoxy groups.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (311.16 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde, its structural motifs are present in various biologically active molecules.
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Benzaldehyde Derivatives: Many substituted benzaldehydes exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, 3-hydroxy-4-methoxybenzaldehyde has been used as a starting material for the synthesis of the anticancer drug (Z)-combretastatin A-4.
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Dichlorobenzyl Moieties: The 2,6-dichlorobenzyl group is found in several approved drugs and clinical candidates. This substitution pattern can enhance binding to target proteins and improve metabolic stability by blocking sites of oxidative metabolism.
Given these features, 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde could be a valuable scaffold for the development of novel therapeutic agents.
Experimental Protocols for Physicochemical Characterization
The following are detailed, self-validating protocols for determining key physicochemical properties.
A. Determination of Melting Point (Hypothetical)
